molecular formula C4H6N2 B15201823 (2R)-Azetidine-2-carbonitrile

(2R)-Azetidine-2-carbonitrile

Cat. No.: B15201823
M. Wt: 82.10 g/mol
InChI Key: CPFVGUFLDVAAHL-SCSAIBSYSA-N
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Description

(2R)-Azetidine-2-carbonitrile is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Azetidine-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a nitrile with an azetidine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-Azetidine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-Azetidine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-Azetidine-2-carbonitrile involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-Azetidine-2-carbonitrile include other azetidine derivatives and nitrile-containing compounds. These compounds share some structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of the nitrile functional group

Properties

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

(2R)-azetidine-2-carbonitrile

InChI

InChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2/t4-/m1/s1

InChI Key

CPFVGUFLDVAAHL-SCSAIBSYSA-N

Isomeric SMILES

C1CN[C@H]1C#N

Canonical SMILES

C1CNC1C#N

Origin of Product

United States

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